(S)-N-Demethyl Dapoxetine

Description

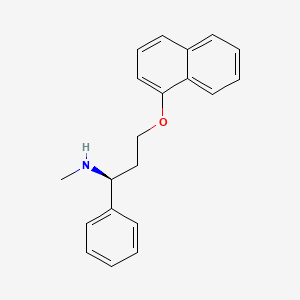

Structure

3D Structure

Properties

IUPAC Name |

(1S)-N-methyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-21-19(17-9-3-2-4-10-17)14-15-22-20-13-7-11-16-8-5-6-12-18(16)20/h2-13,19,21H,14-15H2,1H3/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPPXXMPTQHFGC-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (S)-N-Demethyl Dapoxetine for Analytical and Research Applications

Abstract

(S)-N-Demethyl Dapoxetine, also known as Desmethyldapoxetine, is the principal active metabolite of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) developed for the on-demand treatment of premature ejaculation (PE).[1][2][3] Its synthesis is of paramount importance for the pharmaceutical industry, primarily for its use as a certified reference standard in impurity profiling and quality control of Dapoxetine drug substance, as well as for in-depth metabolic and pharmacological studies.[4][5] This guide provides a detailed exploration of two robust synthetic pathways to obtain enantiomerically pure this compound: (I) a direct, stereoselective synthesis starting from a chiral precursor, and (II) a selective demethylation of (S)-Dapoxetine. The causality behind experimental choices, detailed step-by-step protocols, and the underlying reaction mechanisms are elucidated to provide a self-validating framework for researchers, scientists, and drug development professionals.

Introduction and Significance

Dapoxetine, (S)-(+)-N,N-dimethyl-3-(1-naphthyloxy)-1-phenylpropan-1-amine, is distinguished from other SSRIs by its rapid absorption and elimination, making it suitable for as-needed dosing.[1][3] Upon administration, Dapoxetine is extensively metabolized in the liver by cytochrome P450 enzymes (CYP2D6, CYP3A4) and flavin monooxygenase 1 (FMO1).[1][3] This metabolic process involves N-oxidation and, crucially, N-demethylation, leading to the formation of key metabolites including Desmethyldapoxetine (this compound) and Didesmethyldapoxetine.[1]

Desmethyldapoxetine is roughly equipotent to its parent compound and is a major circulating metabolite.[1] Furthermore, it is often a process-related impurity generated during the synthesis of the Dapoxetine active pharmaceutical ingredient (API).[4] Consequently, the ability to synthesize high-purity this compound is essential for:

-

Analytical Reference Standard: For the accurate quantification of impurities in Dapoxetine API and formulated products via High-Performance Liquid Chromatography (HPLC).[4]

-

Pharmacokinetic Studies: To investigate the metabolic profile and clearance pathways of Dapoxetine.

-

Pharmacological Research: To evaluate the specific activity and contribution of the metabolite to the overall therapeutic effect and side-effect profile of Dapoxetine.

This document outlines two scientifically-grounded, strategic approaches to its synthesis.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals two primary strategies for constructing the target molecule.

Caption: Retrosynthetic approaches to this compound.

Pathway I: Stereoselective Direct Synthesis

This approach builds the molecule from chiral precursors, ensuring the correct stereochemistry at the C1 position from an early stage. It avoids the use of the final Dapoxetine drug product as a starting material and offers greater control over the final amine functionality. The following route proceeds via a Boc-protected intermediate, which is a common and robust strategy in amine synthesis.

Synthesis Scheme

Caption: Direct synthesis pathway for this compound.

Experimental Protocols

Step 1: Protection of (S)-3-Amino-3-phenylpropan-1-ol

-

Principle: The primary amine is protected with a tert-butoxycarbonyl (Boc) group to prevent it from interfering with the subsequent N-alkylation step (Williamson ether synthesis) and to avoid N,O-dialkylation.

-

Protocol:

-

Dissolve (S)-3-amino-3-phenylpropan-1-ol (1 equivalent) in dichloromethane (DCM, approx. 10 mL per gram of substrate).

-

Add triethylamine (TEA, 1.2 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amino alcohol, which can often be used in the next step without further purification.

-

Step 2: Williamson Ether Synthesis

-

Principle: The hydroxyl group is deprotonated with a strong, non-nucleophilic base (sodium hydride) to form an alkoxide, which then displaces the fluoride from 1-fluoronaphthalene in an SₙAr reaction to form the naphthyl ether.

-

Protocol:

-

Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C.

-

Add a solution of the Boc-protected amino alcohol from Step 1 (1 equivalent) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Add 1-fluoronaphthalene (1.2 equivalents) and heat the reaction mixture to reflux (approx. 65-70 °C) for 5-8 hours.[6]

-

Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and carefully quench by the slow addition of water.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

Step 3 & 4: N-Monomethylation and Deprotection

-

Principle: The nitrogen on the Boc-carbamate is deprotonated and subsequently alkylated with methyl iodide. The Boc group is then removed under acidic conditions to reveal the desired secondary amine.

-

Protocol:

-

Dissolve the naphthyl ether intermediate from Step 2 (1 equivalent) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.

-

Add NaH (1.5 equivalents) portion-wise and stir for 1 hour at room temperature.

-

Cool the mixture back to 0 °C and add methyl iodide (MeI, 1.5 equivalents) dropwise.

-

Stir at room temperature for 12-16 hours.

-

Quench the reaction carefully with saturated NH₄Cl solution and extract with ethyl acetate.

-

Dry and concentrate the organic phase. The crude N-methylated, Boc-protected intermediate is then dissolved in DCM.

-

Add trifluoroacetic acid (TFA, 5-10 equivalents) or a 4M HCl solution in dioxane and stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

-

Evaporate the solvent and excess acid. Dissolve the residue in water and basify with 2M NaOH to a pH > 12.

-

Extract the free base with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield crude this compound. Purify by chromatography or crystallization as a salt.

-

| Reagent | Step 1 (Protection) | Step 2 (Ether Synthesis) | Step 3/4 (Methylation/Deprotection) |

| Starting Material | 1.0 eq | 1.0 eq | 1.0 eq |

| (Boc)₂O | 1.1 eq | - | - |

| TEA | 1.2 eq | - | - |

| NaH (60%) | - | 1.5 eq | 1.5 eq |

| 1-Fluoronaphthalene | - | 1.2 eq | - |

| MeI | - | - | 1.5 eq |

| TFA or HCl | - | - | 5-10 eq |

| Solvent | DCM | Anhydrous THF | Anhydrous THF / DCM |

Pathway II: Selective N-Demethylation of (S)-Dapoxetine

This pathway is advantageous when (S)-Dapoxetine is readily available. The core challenge is achieving selective mono-demethylation of the tertiary amine without significant formation of the primary amine (didesmethyldapoxetine). The Von Braun reaction, using a chloroformate reagent, is a classic and effective method for this transformation.

Reaction Mechanism: N-Demethylation via Carbamate Intermediate

The reaction proceeds by nucleophilic attack of the tertiary amine on the chloroformate, eliminating a methyl group as methyl chloride. This forms a stable carbamate intermediate, which is subsequently hydrolyzed under harsh basic or acidic conditions to yield the secondary amine.

Caption: Mechanism of selective N-demethylation via the Von Braun reaction.

Experimental Protocol

-

Principle: To control the reaction and prevent di-demethylation, the chloroformate reagent is added slowly at a controlled temperature. The subsequent hydrolysis step must be sufficiently vigorous to cleave the stable carbamate linkage.

-

Protocol:

-

Dissolve (S)-Dapoxetine (1 equivalent) in a suitable aprotic solvent like toluene or dichloromethane.

-

Add a proton sponge or a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 equivalents) to scavenge the HCl formed if starting from the hydrochloride salt.

-

Cool the solution to 0 °C.

-

Slowly add ethyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring the formation of the carbamate intermediate by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate to obtain the crude carbamate.

-

For hydrolysis, dissolve the crude carbamate in a solvent like ethylene glycol.

-

Add a strong base, such as potassium hydroxide (KOH, 5-10 equivalents), and heat the mixture to 120-150 °C for 8-16 hours.

-

Cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate or toluene).

-

Wash, dry, and concentrate the organic extracts. Purify the final product by column chromatography or crystallization to yield pure this compound.

-

Characterization and Quality Control

The identity, purity, and stereochemical integrity of the synthesized this compound must be rigorously confirmed.

-

¹H and ¹³C NMR: Confirms the molecular structure, including the presence of a single N-methyl group and the absence of the second methyl group.

-

Mass Spectrometry (MS): Verifies the correct molecular weight of the compound.

-

Chiral HPLC: Essential for confirming the enantiomeric purity and ensuring that no racemization has occurred during the synthesis. The retention time should be compared against a racemic standard.

-

Purity by HPLC: Determines the chemical purity and quantifies any residual starting materials or byproducts.

Conclusion

This guide has detailed two effective and scientifically sound pathways for the synthesis of this compound.

-

Pathway I (Direct Synthesis) is ideal for de novo synthesis, offering high levels of control over stereochemistry and functionality. It is the preferred route for large-scale production and when the Dapoxetine API is not available as a starting material.

-

Pathway II (Demethylation) provides a more direct and potentially faster route if (S)-Dapoxetine is readily accessible. However, it requires careful control to ensure selective mono-demethylation and involves harsh conditions for carbamate hydrolysis.

The choice of pathway depends on the availability of starting materials, required scale, and the specific capabilities of the laboratory. Both methods, when executed with precision, yield the target compound in high purity, suitable for its critical role as an analytical standard in the pharmaceutical industry.

References

-

Synthesis method of dapoxetine and dapoxetine hydrochloride. Eureka | Patsnap. 7

-

The preparation method of dapoxetine hydrochloride. Eureka | Patsnap. 8

-

CN103664660A - Synthesis method of dapoxetine hydrochloride. Google Patents. 6

-

Dapoxetine - Wikipedia. 1

-

Stereoselective synthesis of (S)-dapoxetine starting from trans-cinnamyl alcohol. University of Michigan Library. 2

-

What is the mechanism of Dapoxetine Hydrochloride? Patsnap Synapse. 3

-

A novel and practical asymmetric synthesis of dapoxetine hydrochloride. Beilstein Journal of Organic Chemistry. 9

-

A novel and practical asymmetric synthesis of dapoxetine hydrochloride. National Center for Biotechnology Information (PMC). 10

-

Preparation method of this compound (2016). SciSpace. 4

-

Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. ResearchGate. 5

Sources

- 1. Dapoxetine - Wikipedia [en.wikipedia.org]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. What is the mechanism of Dapoxetine Hydrochloride? [synapse.patsnap.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. CN103664660A - Synthesis method of dapoxetine hydrochloride - Google Patents [patents.google.com]

- 7. Synthesis method of dapoxetine and dapoxetine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. The preparation method of dapoxetine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. A novel and practical asymmetric synthesis of dapoxetine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (S)-N-Demethyl Dapoxetine: The Primary Active Metabolite of Dapoxetine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Profile of Dapoxetine

Dapoxetine, chemically known as (+)-(S)-N,N-dimethyl-(α)-[2-(1-naphthalenyloxy)ethyl]-benzenemethanamine hydrochloride, represents a significant departure from traditional selective serotonin reuptake inhibitors (SSRIs).[1] While structurally similar to fluoxetine, its development was not aimed at treating depression but was instead specifically tailored for the on-demand management of premature ejaculation (PE) in men.[1][2] Unlike other SSRIs that require chronic dosing to achieve therapeutic effect, dapoxetine is characterized by rapid absorption and elimination, a pharmacokinetic profile that makes it uniquely suitable for situational, pre-intercourse administration.[1][3]

The clinical efficacy and safety profile of any drug is inextricably linked to its metabolic fate within the body. For dapoxetine, understanding its biotransformation is crucial, not only to characterize its clearance but also to identify any metabolites that contribute to its overall pharmacological effect. This guide provides a detailed examination of dapoxetine's metabolism, with a core focus on its primary active metabolite, (S)-N-Demethyl Dapoxetine (desmethyldapoxetine). We will explore the enzymatic pathways responsible for its formation, its comparative pharmacokinetics and pharmacological activity, and the bioanalytical methodologies essential for its quantification in a research and clinical setting.

Section 1: The Metabolic Fate of Dapoxetine

The journey of a xenobiotic like dapoxetine through the human body is a complex process designed to render it more water-soluble to facilitate excretion.[4] This biotransformation primarily occurs in the liver and is categorized into Phase I and Phase II reactions. Dapoxetine undergoes extensive Phase I metabolism, which involves the introduction or unmasking of functional groups.[4]

1.1. Key Enzymatic Drivers of Metabolism

The metabolic breakdown of dapoxetine is a multi-enzyme process. The primary drivers are members of the cytochrome P450 (CYP) superfamily of enzymes, along with flavin-containing monooxygenase 1 (FMO1).[4][5] Specific isoenzymes, namely CYP2D6 and CYP3A4 , have been identified as the principal catalysts for dapoxetine's biotransformation.[4][6] The involvement of these specific enzymes is a critical consideration in drug development, as it flags the potential for drug-drug interactions with inhibitors or inducers of CYP2D6 and CYP3A4, which could significantly alter dapoxetine's plasma concentrations and clinical effects.[1][7]

1.2. Primary Metabolic Pathways

In vitro studies using human liver microsomes (HLM) have elucidated the primary Phase I metabolic pathways for dapoxetine.[5] These reactions are competitive and lead to a variety of metabolites. The principal transformations are:

-

N-Demethylation: The removal of one or both methyl groups from the tertiary amine. The first demethylation step produces this compound (desmethyldapoxetine), while a subsequent demethylation yields (S)-N,N-Didesmethyl Dapoxetine.[1][5]

-

N-Oxidation: The direct oxidation of the nitrogen atom, primarily mediated by FMO1, forming Dapoxetine-N-oxide.[5][6]

-

Hydroxylation: The addition of a hydroxyl group to the naphthalene ring, a common detoxification pathway.[5]

Recent high-resolution mass spectrometry studies have confirmed that N-dealkylation is a dominant metabolic reaction during the hepatic pass of dapoxetine, with this compound (identified as metabolite M1 in the study) being the most abundant metabolite formed in HLM incubations.[4][5]

Sources

- 1. Dapoxetine: a new option in the medical management of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcmas.com [ijcmas.com]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Dapoxetine - Wikipedia [en.wikipedia.org]

- 7. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

Pharmacological profile of (S)-N-Demethyl Dapoxetine

An In-Depth Technical Guide to the Pharmacological Profile of (S)-N-Demethyl Dapoxetine

Executive Summary

This compound, also known as desmethyldapoxetine, is a principal active metabolite of Dapoxetine, a potent, short-acting selective serotonin reuptake inhibitor (SSRI) developed for the on-demand treatment of premature ejaculation (PE).[1] The parent drug, Dapoxetine, is characterized by its unique pharmacokinetic profile of rapid absorption and elimination, which distinguishes it from other SSRIs typically used for chronic depression.[1][2] Understanding the pharmacological profile of this compound is critical for a complete comprehension of Dapoxetine's mechanism of action, its overall clinical efficacy, and for the quality control of its manufacturing process, where the metabolite is considered a key impurity.[3] This guide provides a detailed examination of the synthesis, metabolic pathways, pharmacodynamics, pharmacokinetics, and analytical methodologies related to this compound, tailored for researchers and drug development professionals.

Physicochemical Characteristics and Synthesis

This compound is the direct product of the N-demethylation of the parent molecule, Dapoxetine. It shares the core structure of Dapoxetine but lacks one of the N-methyl groups. This structural modification influences its physicochemical properties and is a focal point in both metabolic studies and synthetic chemistry.

From a manufacturing perspective, this compound is a significant impurity that can arise during the synthesis of Dapoxetine.[3] Its presence must be carefully monitored to ensure the quality and purity of the final active pharmaceutical ingredient (API). Consequently, specific preparation methods for this compound have been developed, primarily to produce it as a reference standard for analytical purposes, such as in High-Performance Liquid Chromatography (HPLC) purity assays.[3]

Metabolic Pathway and Bioactivation

Dapoxetine undergoes extensive and rapid metabolism, primarily in the liver and kidney, which is a key feature of its pharmacokinetic profile.[1] This process is mediated by several enzymes, with cytochrome P450 isoforms CYP2D6 and CYP3A4, and flavin-containing monooxygenase 1 (FMO1) playing crucial roles.[1][4] The primary biotransformation pathways include N-demethylation, N-oxidation, and hydroxylation.[4][5]

N-demethylation of Dapoxetine yields this compound (desmethyldapoxetine). Further demethylation can produce didesmethyldapoxetine.[1] While multiple metabolites are formed, this compound is notable for being pharmacologically active.[1][5]

Protocol 2.1: In Vitro Metabolism Study Using Human Liver Microsomes (HLM)

This protocol outlines a standard procedure to study the formation of this compound from its parent compound in vitro, based on established methodologies.[4]

Objective: To simulate the hepatic metabolism of Dapoxetine and identify the formation of this compound.

Materials:

-

Dapoxetine hydrochloride

-

Human Liver Microsomes (HLM), 0.5 mg/mL

-

Phosphate buffer (55 mM, pH 7.4)

-

NADPH solution (20 mM)

-

Ice-cold acetonitrile-methanol mixture (1:1 v/v)

-

Microcentrifuge tubes, incubator, centrifuge

Procedure:

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine 50 µM Dapoxetine substrate with HLM (to a final concentration of 0.5 mg/mL) in a phosphate buffer. The total volume should be 190 µL.

-

Pre-incubation: Equilibrate the mixture by incubating at 37°C for 2 minutes. This allows the system to reach thermal equilibrium before the reaction starts.

-

Initiate Reaction: Initiate the metabolic reaction by adding 10 µL of the 20 mM NADPH solution. NADPH is a required cofactor for CYP450 enzyme activity.

-

Incubation: Incubate the reaction at 37°C. Samples can be taken at various time points (e.g., 0, 30, 60, 90, 120 minutes) to observe the metabolite formation profile over time.

-

Terminate Reaction: To stop the reaction at a specific time point, add 200 µL of the ice-cold acetonitrile-methanol mixture. The organic solvent precipitates the microsomal proteins, halting all enzymatic activity.

-

Protein Precipitation: Centrifuge the terminated reaction mixture at 15,000 rpm for 10 minutes at 4°C. This pellets the precipitated proteins.

-

Sample Collection: Carefully collect the supernatant, which contains the parent drug and its metabolites, and transfer it to a vial for LC-MS analysis.

Pharmacodynamic Profile

The primary mechanism of action for Dapoxetine and its active metabolite, this compound, is the inhibition of the serotonin transporter (SERT).[1][2] This inhibition leads to increased levels of serotonin in the synaptic cleft, which enhances serotonergic neurotransmission and ultimately helps to delay ejaculation.[5][6]

This compound is considered to be roughly equipotent to Dapoxetine in its pharmacological activity.[1] However, its clinical contribution is modulated by its pharmacokinetic profile, as it is present in the plasma at concentrations significantly lower than the parent drug (less than 3%).[1] The N-oxide metabolite of Dapoxetine, by contrast, is a weak SSRI and is not considered to contribute to the clinical effect.[1]

| Compound | Target | Potency / Affinity | Reference |

| Dapoxetine | Serotonin (5-HT) Transporter | IC₅₀: 1.12 nM | [7] |

| Norepinephrine Transporter | IC₅₀: 202 nM | [7] | |

| Dopamine Transporter | IC₅₀: 1720 nM | [7] | |

| This compound | Serotonin (5-HT) Transporter | Roughly equipotent to Dapoxetine | [1] |

Pharmacokinetic Profile

The pharmacokinetic profile of Dapoxetine is defined by rapid absorption and elimination, a key differentiator from other SSRIs.[8] this compound, as a metabolite, has a distinct kinetic profile that is dependent on the metabolism of the parent drug.

-

Absorption and Metabolism: Dapoxetine is rapidly absorbed, reaching maximum plasma concentrations (Cmax) approximately 1-2 hours after oral administration.[2][5] It undergoes significant first-pass metabolism, which contributes to its overall bioavailability of about 42%.[5][9] This is the primary phase where this compound is formed.

-

Distribution: Both Dapoxetine and this compound are highly bound to plasma proteins. Over 99% of Dapoxetine is protein-bound, while this compound is 98.5% bound.[5][10] Dapoxetine exhibits a large volume of distribution (162 L), indicating rapid distribution throughout the body.[5]

-

Elimination: The metabolites of Dapoxetine, including this compound, are primarily eliminated as conjugates in the urine.[5][10] While the initial half-life of Dapoxetine is short (~1.5 hours), the terminal elimination half-life of its metabolites is significantly longer, at approximately 19-22 hours.[1][2]

| Parameter | Dapoxetine | This compound | Reference |

| Tmax (Time to Peak Conc.) | ~1-2 hours | Dependent on parent drug metabolism | [2][9] |

| Bioavailability | ~42% (variable) | N/A (metabolite) | [5][9] |

| Plasma Protein Binding | >99% | 98.5% | [5][10] |

| Initial Half-Life (t½) | ~1.5 hours | N/A | [1][2] |

| Terminal Half-Life (t½) | ~19 hours | ~19-22 hours | [1][5] |

| Relative Plasma Concentration | Major circulating component | <3% of plasma components | [1] |

Analytical Methodologies

Accurate and sensitive analytical methods are essential for characterizing this compound in various contexts, from pharmaceutical quality control to clinical and preclinical metabolic studies. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) are the primary techniques employed.[3][4]

Protocol 5.1: UHPLC-Q-TOF Method for Metabolite Identification

This protocol provides a framework for the chromatographic separation and mass spectrometric identification of this compound.[4]

Objective: To separate, detect, and confirm the identity of this compound in a prepared biological sample.

Instrumentation:

-

UHPLC system

-

Reversed-phase C18 column

-

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Example):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 5% to 95% B over 15 minutes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 5-10 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Scan Range: 100-1000 m/z

-

Data Acquisition: Full scan MS followed by data-dependent MS/MS acquisition on the most abundant ions. The expected protonated molecule for this compound ([M+H]⁺) would be targeted for fragmentation.

Data Analysis:

-

Extraction: Extract the ion chromatogram for the theoretical m/z of protonated this compound.

-

Confirmation: Analyze the high-resolution mass spectrum to confirm the elemental composition.

-

Fragmentation Analysis: Examine the MS/MS spectrum. The fragmentation pattern for this compound will show characteristic losses and fragments related to its structure, which can be compared to the parent drug's fragmentation to confirm its identity.[4]

Clinical and Research Significance

The pharmacological profile of this compound is of significant interest for several reasons. Although its low plasma concentrations suggest it may play a secondary role to the parent drug in mediating the overall clinical effect, its equipotency means its contribution cannot be entirely dismissed.[1] It may be partially responsible for the sustained therapeutic action observed, given its longer terminal half-life compared to Dapoxetine's initial half-life.

For pharmaceutical scientists, this compound is a critical process-related impurity and a key metabolite that must be synthesized, characterized, and monitored.[3] Future research could focus on quantifying its unbound concentration in plasma to better assess its clinical contribution and exploring whether it has a differential side-effect profile compared to Dapoxetine. A deeper understanding of this active metabolite is integral to refining the therapeutic application of Dapoxetine and ensuring its quality and safety.

References

-

Urology Textbook. (n.d.). Dapoxetin: Adverse Effects, Contraindications and Dosage. Retrieved from [Link]

-

McMahon, C. G., Althof, S. E., Kaufman, J. M., Buvat, J., Levine, S. B., Aquino, A.,... & Porst, H. (2006). Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation. BJU International. Retrieved from [Link]

-

Montague, D. K., Jarow, J., Broderick, G. A., Dmochowski, R. R., Heaton, J. P., Lue, T. F.,... & Sharlip, I. D. (2004). Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation. Therapeutic and Clinical Risk Management. Retrieved from [Link]

-

MedEx. (n.d.). Susten | 30 mg | Tablet. Square Pharmaceuticals PLC. Retrieved from [Link]

-

Zhang, Y. (2016). Preparation method of this compound. SciSpace. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Dapoxetine Hydrochloride? Retrieved from [Link]

-

Taylor & Francis. (n.d.). Dapoxetine – Knowledge and References. Retrieved from [Link]

-

MedEx. (n.d.). Dapotin | 30 mg | Tablet. Retrieved from [Link]

-

McMahon, C. G. (2012). Dapoxetine: a new option in the medical management of premature ejaculation. Therapeutic Advances in Urology. Retrieved from [Link]

-

ResearchGate. (2025). Pharmacokinetic and pharmacodynamic properties of dapoxetine a novel 'on demand' treatment for premature ejaculation. Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Dapoxetine. Retrieved from [Link]

-

Szultka-Młyńska, M., Glibaviciute, M., & Buszewski, B. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Molecules. Retrieved from [Link]

-

Chris, G. (2011). Efficacy of Dapoxetine in the Treatment of Premature Ejaculation. Clinical Medicine: Urology. Retrieved from [Link]

Sources

- 1. Dapoxetine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Dapoxetine Hydrochloride? [synapse.patsnap.com]

- 3. scispace.com [scispace.com]

- 4. Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Susten | 30 mg | Tablet | সাসটেন ৩০ মি.গ্রা. ট্যাবলেট | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 6. Dapoxetine: a new option in the medical management of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. urology-textbook.com [urology-textbook.com]

- 10. Dapotin | 30 mg | Tablet | ডেপোটিন ৩০ মি.গ্রা. ট্যাবলেট | Beacon Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

(S)-N-Demethyl Dapoxetine: An In-Depth Technical Guide to its In-Vitro and In-Vivo Formation

Abstract

This technical guide provides a comprehensive examination of the formation of (S)-N-Demethyl Dapoxetine, a primary active metabolite of the short-acting selective serotonin reuptake inhibitor (SSRI), Dapoxetine. Intended for researchers, scientists, and professionals in drug development, this document delves into the intricate metabolic pathways governing its synthesis both in controlled laboratory settings (in-vitro) and within living organisms (in-vivo). We will explore the key enzymatic players, detail established experimental protocols for studying its formation, and present quantitative data to offer a complete mechanistic and practical understanding.

Introduction: The Significance of this compound

Dapoxetine is a pharmaceutical agent specifically developed for the on-demand treatment of premature ejaculation.[1][2] Its therapeutic effect is linked to the inhibition of neuronal serotonin reuptake.[3] Upon administration, Dapoxetine undergoes rapid and extensive metabolism, primarily in the liver and kidneys.[4][5][6] This metabolic process yields several byproducts, with this compound, also known as desmethyldapoxetine, being one of the most significant.[1][7]

While present in lower concentrations than the parent drug, desmethyldapoxetine is not an inactive bystander. It exhibits pharmacological potency comparable to Dapoxetine itself.[7] However, due to its significantly lower plasma concentration (less than 3% of circulating species), its overall clinical effect is considered limited.[1][6] Understanding the formation of this active metabolite is crucial for a complete pharmacokinetic and pharmacodynamic profiling of Dapoxetine, predicting potential drug-drug interactions, and ensuring patient safety.

The Metabolic Machinery: Key Enzymes in N-Demethylation

The biotransformation of Dapoxetine into this compound is a Phase I metabolic reaction, specifically an N-demethylation. This process is primarily orchestrated by a superfamily of enzymes known as cytochrome P450 (CYP). In-vitro studies utilizing human liver microsomes and recombinant human enzymes have identified several key players in this metabolic pathway.[5][8][9]

The principal enzymes responsible for Dapoxetine's metabolism, including the formation of desmethyldapoxetine, are CYP3A4 and CYP2D6 .[7][9][10] Flavin-containing monooxygenase 1 (FMO1) is also involved in Dapoxetine's overall metabolism, primarily leading to the formation of dapoxetine-N-oxide.[5][9] While CYP3A4 is considered a major pathway for N-demethylation, CYP2D6 also plays a significant role.[10] The involvement of multiple CYP isoforms, including CYP2C9 and CYP2C19 to a lesser extent, highlights the complexity of Dapoxetine's metabolic clearance.[8][10]

The genetic polymorphism of these enzymes, particularly CYP2D6, can significantly influence the rate of Dapoxetine metabolism and, consequently, the plasma concentrations of both the parent drug and its metabolites.[11][12][13] This variability underscores the importance of understanding the enzymatic basis of this compound formation for personalized medicine approaches.

In-Vitro Formation: Simulating Metabolism in the Laboratory

To investigate the formation of this compound under controlled conditions, in-vitro experimental systems are indispensable. The most common and well-established model is the use of human liver microsomes (HLM) .[9][14][15] HLMs are subcellular fractions of liver cells that are rich in drug-metabolizing enzymes, particularly the CYP450 family.

Experimental Workflow: Human Liver Microsome Assay

The following protocol outlines a standard procedure for assessing the formation of this compound using HLMs.

Objective: To quantify the formation of this compound from Dapoxetine in the presence of human liver microsomes.

Materials:

-

Dapoxetine Hydrochloride

-

This compound standard

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

Internal Standard (IS) for analytical quantification (e.g., carbamazepine, dapoxetine-d7)[16][17]

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

Protocol:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Add Dapoxetine (substrate) to the pre-incubated mixture to initiate the metabolic reaction. The final concentration of Dapoxetine should be within a relevant range to determine kinetic parameters.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate proteins.

-

Sample Preparation: Add the internal standard to each sample. Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by HPLC-MS/MS.

-

Quantification: Create a standard curve using known concentrations of the this compound standard. Quantify the amount of metabolite formed in the experimental samples by comparing their peak areas to the standard curve.

Diagram of the In-Vitro Experimental Workflow:

Caption: A schematic of the in-vitro experimental workflow for studying the formation of this compound using human liver microsomes.

Expected Outcomes and Data Interpretation

This in-vitro assay allows for the determination of key kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These values provide insights into the affinity of the metabolizing enzymes for Dapoxetine and their catalytic efficiency in forming this compound. By comparing the intrinsic clearance (Vmax/Km) across different enzyme systems or in the presence of inhibitors, researchers can elucidate the relative contribution of each CYP isoform to the N-demethylation pathway.[18]

In-Vivo Formation: Metabolism in Living Systems

Studying the formation of this compound in-vivo provides a more holistic understanding of its pharmacokinetics in a complex biological system. These studies are typically conducted in preclinical animal models and human clinical trials.

Preclinical Animal Models

Animal models, such as rats, mice, and dogs, are commonly used in the early stages of drug development to investigate metabolism and pharmacokinetics.[19] Following oral administration of Dapoxetine, blood and tissue samples are collected at various time points to measure the concentrations of the parent drug and its metabolites.

A study in rats demonstrated that after oral administration of Dapoxetine, both the parent drug and its N-demethylated metabolite were detected in various organs.[19] Pharmacokinetic studies in rats have also been used to investigate the effects of co-administered substances on the metabolism of Dapoxetine and the formation of desmethyl dapoxetine.[20]

Human Clinical Trials

Human pharmacokinetic studies are essential for understanding the clinical relevance of this compound formation. In these trials, healthy volunteers or patients are administered Dapoxetine, and blood samples are collected over a period to determine the plasma concentration-time profiles of Dapoxetine and its metabolites.

Clinical studies have shown that Dapoxetine is rapidly absorbed, with peak plasma concentrations occurring approximately 1-2 hours after oral administration.[3][21][22] The plasma concentrations of desmethyldapoxetine are significantly lower than those of the parent drug.[1] The elimination of Dapoxetine is biphasic, with an initial half-life of about 1.4 hours and a terminal half-life of approximately 15-20 hours.[6][22] The pharmacokinetics of desmethyldapoxetine are also unaffected by multiple dosing.[22]

Diagram of the Metabolic Pathway:

Caption: A simplified diagram illustrating the primary metabolic pathways of Dapoxetine, including the formation of this compound.

Analytical Methodologies for Quantification

Accurate and sensitive analytical methods are critical for the quantification of this compound in biological matrices. The gold standard for this purpose is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) .[16][17]

This technique offers high selectivity and sensitivity, allowing for the simultaneous determination of Dapoxetine and its metabolites, even at low concentrations.[16] A typical method involves a simple protein precipitation step to prepare the plasma sample, followed by separation on a C18 column and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[16] The MRM transitions for desmethyldapoxetine are typically m/z 292.2 → 261.2.[16]

Summary of Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for Dapoxetine and its N-demethylated metabolite, providing a comparative overview.

| Parameter | Dapoxetine | This compound | Reference |

| Tmax (Time to Peak Concentration) | ~1-2 hours | - | [3][22] |

| Initial Half-life (t1/2) | ~1.4 hours | - | [22] |

| Terminal Half-life (t1/2) | ~15-20 hours | - | [6][22] |

| Relative Plasma Concentration | Major circulating species | <3% of circulating species | [1][6] |

| Pharmacological Potency | Active | Equipotent to Dapoxetine | [7] |

Conclusion

The formation of this compound is a critical aspect of the overall metabolism and disposition of Dapoxetine. Primarily mediated by CYP3A4 and CYP2D6 enzymes, this N-demethylation reaction produces an active metabolite, albeit at concentrations that limit its clinical impact. The in-vitro and in-vivo methodologies detailed in this guide provide a robust framework for researchers to investigate the intricacies of this metabolic pathway. A thorough understanding of the formation of this compound is essential for comprehensive drug development, including the assessment of drug-drug interaction potential and the interpretation of pharmacokinetic variability in diverse patient populations.

References

- Dapoxetine – Knowledge and References - Taylor & Francis. (URL: _)

- Australian Public Assessment Report for Dapoxetine - Therapeutic Goods Administration (TGA). (2010, November 23). (URL: )

-

Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF - MDPI. (2021, June 22). (URL: [Link])

-

Pharmacokinetic interaction between udenafil and dapoxetine: a randomized, open-labeled crossover study in healthy male volunteers - Taylor & Francis Online. (2015, February 23). (URL: [Link])

-

Dapoxetine and the treatment of premature ejaculation - Translational Andrology and Urology. (URL: [Link])

-

How Does Priligy Work: Mechanism of Action & Chemical Composition - Chemist Doctor. (2025, November 21). (URL: [Link])

- SUMMARY OF PRODUCT CHARACTERISTICS 1 NAME OF THE MEDICINAL PRODUCT 2 QUALITATIVE AND QUANTITATIVE COMPOSITION 3 PHARMACEUTICAL F. (URL: )

-

Dapoxetine Impurity 5 | 94305-25-6 | SynZeal. (URL: [Link])

-

Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of Dapoxetine and its two metabolites in human plasma - ResearchGate. (2025, August 7). (URL: [Link])

-

Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF - PubMed. (2021, June 22). (URL: [Link])

-

Preparation method of this compound (2016) | Zhang Yunhui - SciSpace. (URL: [Link])

- Dapoxetine Hydrochloride. (URL: )

- Public Assessment Report Scientific discussion Priligy Dapoxetine hydrochloride Film-coated tablets, 30 and 60 mg SE/H/718. (2007, June 28). (URL: )

-

Effect of Wuziyanzong pill on metabolism of dapoxetine in vivo and in vitro - PubMed. (2019, March 20). (URL: [Link])

-

Effects of 22 novel CYP2D6 variants found in Chinese population on the metabolism of dapoxetine - NIH. (URL: [Link])

- PRILIGY - Amazon S3. (URL: )

-

Effects of Evodiamine on the Pharmacokinetics of Dapoxetine and Its Metabolite Desmethyl Dapoxetine in Rats - Karger Publishers. (2015, November 21). (URL: [Link])

- Stability indicating HPLC method for simultaneous quantification of sildenafil citrate and dapoxetine hydrochloride in Pharmaceutical products. (URL: )

-

Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF - NIH. (2021, June 22). (URL: [Link])

-

Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation - PubMed. (2006, March 15). (URL: [Link])

-

Effects of CYP2D6 *10 and *41 Variants in Healthy Chinese Men on the Pharmacokinetics of Dapoxetine - PubMed. (2024, May 15). (URL: [Link])

-

Pharmacokinetics and Safety of Dapoxetine Hydrochloride in Healthy Chinese Men: Impact of Dose and High-Fat Meal - PubMed. (2021, February 2). (URL: [Link])

- CN105548396A - Method for separating and determining dapoxetine hydrochloride and potential genetic toxicity impurities thereof - Google P

-

Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation - SciSpace. (URL: [Link])

-

Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study - MDPI. (2022, April 22). (URL: [Link])

-

A novel and practical asymmetric synthesis of dapoxetine hydrochloride - PMC - NIH. (2015, December 17). (URL: [Link])

-

Evolution profiles of the dapoxetine metabolites (A,B) formed in HLM... - ResearchGate. (URL: [Link])

-

What is the mechanism of Dapoxetine Hydrochloride? - Patsnap Synapse. (2024, July 17). (URL: [Link])

-

The proposed hepatic metabolic pathway of dapoxetine (location of the hydroxyl group involves the whole naphthalene ring). - ResearchGate. (URL: [Link])

- Pharmacokinetics interaction of dapoxetine with different doses of green tea extract in male healthy volunteers using midazola. (2015, December 27). (URL: )

-

Full article: Effects of 22 novel CYP2D6 variants found in Chinese population on the metabolism of dapoxetine - Taylor & Francis Online. (2016, February 15). (URL: [Link])

-

(PDF) Impacts of Cytochrome P450 2D6*10 Allele and a High-Fat Meal on the Pharmacokinetics of Dapoxetine in Healthy Chinese Men: A Single-Dose, Two-Treatment Study - ResearchGate. (URL: [Link])

Sources

- 1. Dapoxetine and the treatment of premature ejaculation - Sangkum - Translational Andrology and Urology [tau.amegroups.org]

- 2. scispace.com [scispace.com]

- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]

- 6. japsonline.com [japsonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tga.gov.au [tga.gov.au]

- 9. mdpi.com [mdpi.com]

- 10. chemistdoctor.com [chemistdoctor.com]

- 11. Effects of 22 novel CYP2D6 variants found in Chinese population on the metabolism of dapoxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of CYP2D6 *10 and *41 Variants in Healthy Chinese Men on the Pharmacokinetics of Dapoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Portico [access.portico.org]

- 20. karger.com [karger.com]

- 21. What is the mechanism of Dapoxetine Hydrochloride? [synapse.patsnap.com]

- 22. Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Desmethyldapoxetine on Serotonin Transporters

Prepared for Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction to the Serotonin Transporter (SERT) and its Modulation

The Role of SERT in Serotonergic Neurotransmission

The serotonin transporter (SERT), a member of the SLC6A4 gene family, is a critical protein in the regulation of serotonergic neurotransmission.[1] Located on the presynaptic membrane of serotonergic neurons, its primary function is the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron.[1] This process terminates the action of serotonin on postsynaptic receptors and allows for the recycling of the neurotransmitter. The precise control of serotonin levels in the synapse is crucial for a multitude of physiological processes, including mood regulation, sleep, appetite, and cognitive function.[1]

SERT as a Therapeutic Target

Given its central role in serotonergic signaling, SERT has become a major target for the development of pharmaceuticals aimed at treating various neuropsychiatric disorders. By inhibiting the reuptake of serotonin, selective serotonin reuptake inhibitors (SSRIs) increase the concentration and duration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This mechanism of action is the foundation for the therapeutic effects of many widely prescribed antidepressants and anxiolytics.

Overview of Dapoxetine and its Active Metabolite, Desmethyldapoxetine

Dapoxetine is a short-acting SSRI that has been developed for the on-demand treatment of premature ejaculation.[2][3] Its rapid absorption and elimination profile make it suitable for this indication.[2][3] Following administration, dapoxetine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4.[3] One of its major active metabolites is desmethyldapoxetine.[4][5] Notably, desmethyldapoxetine is considered to be roughly equipotent to dapoxetine in its pharmacological activity at the serotonin transporter.[2] Therefore, a thorough understanding of the mechanism of action of desmethyldapoxetine is essential for a complete picture of the pharmacological effects of dapoxetine.

Part 2: Molecular Mechanism of Action of Desmethyldapoxetine on SERT

Binding Characteristics and Affinity for SERT

Desmethyldapoxetine, like its parent compound dapoxetine and other SSRIs, is believed to exert its effects through competitive inhibition at the orthosteric binding site of the serotonin transporter. This site, also known as the central binding site, is where serotonin itself binds to be transported into the presynaptic neuron. By occupying this site, desmethyldapoxetine physically blocks the binding of serotonin, thereby preventing its reuptake.

The binding affinity of a compound for a receptor or transporter is quantified by its inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. For dapoxetine, in vitro studies using cells expressing the human serotonin transporter have determined a Ki value of 9.5 (units not specified, presumed to be nM) in a [3H]citalopram binding assay.[6]

Inhibition of Serotonin Reuptake

The binding of desmethyldapoxetine to SERT translates into a functional inhibition of serotonin reuptake. This blockade of the transporter's primary function is the core of its mechanism of action and leads to the desired therapeutic effect of increased synaptic serotonin levels.

The potency of a compound in inhibiting a biological function, such as transporter activity, is measured by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the rate of the biological process by 50%. For dapoxetine, the IC50 for the inhibition of [3H]5-HT uptake by the human serotonin transporter has been determined to be 1.12 nM.[4][6]

Consistent with its similar binding affinity, desmethyldapoxetine is reported to be roughly equipotent to dapoxetine in inhibiting serotonin reuptake.[2] This implies that its IC50 value for SERT inhibition is likely in a similar nanomolar range to that of dapoxetine.

Potential for Allosteric Modulation

Recent structural and functional studies have revealed the presence of an allosteric binding site on the serotonin transporter, distinct from the orthosteric site.[7] Ligands that bind to this allosteric site can modulate the binding of ligands at the orthosteric site and the overall function of the transporter.

Currently, there is a lack of specific studies investigating the allosteric modulation of SERT by desmethyldapoxetine. However, given that some SSRIs have been shown to have allosteric effects, this remains an important area for future research to fully elucidate the complete mechanism of action of desmethyldapoxetine.

Part 3: Experimental Protocols for Characterizing Desmethyldapoxetine-SERT Interaction

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to determine the affinity (Ki) of a test compound for a specific receptor or transporter. The assay involves incubating a biological sample containing the target (e.g., brain tissue homogenates or cell membranes expressing SERT) with a radiolabeled ligand that is known to bind to the target with high affinity and specificity (e.g., [3H]citalopram for SERT). The test compound is added at varying concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the target is then measured, and from this, the Ki of the test compound can be calculated.

-

Preparation of Membranes:

-

Homogenize brain tissue (e.g., rat cortex) or cells expressing human SERT in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer to a desired protein concentration (determined by a protein assay such as the Bradford or BCA method).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Membrane preparation.

-

[3H]Citalopram at a concentration near its Kd (e.g., 1-2 nM).[8][9]

-

Varying concentrations of desmethyldapoxetine or a reference compound.

-

For non-specific binding determination, add a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).

-

Bring the final volume to a fixed amount with assay buffer.

-

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Termination and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor (desmethyldapoxetine).

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosomal Serotonin Uptake Assays

This functional assay measures the ability of a compound to inhibit the uptake of serotonin into synaptosomes, which are resealed nerve terminals that contain functional transporters.[10] Synaptosomes are incubated with radiolabeled serotonin ([3H]5-HT) in the presence of varying concentrations of the test compound. The amount of radioactivity accumulated inside the synaptosomes is then measured. A reduction in the accumulation of [3H]5-HT indicates inhibition of SERT, and from this, the IC50 of the compound can be determined.

-

Tissue Homogenization:

-

Dissect brain tissue (e.g., rat whole brain or specific regions like the cortex or hippocampus) in ice-cold 0.32 M sucrose solution.

-

Homogenize the tissue using a glass-Teflon homogenizer.[11]

-

-

Differential Centrifugation:

-

(Optional) Sucrose Gradient Purification:

-

For a more purified synaptosomal preparation, resuspend the crude pellet in 0.32 M sucrose and layer it onto a discontinuous sucrose gradient (e.g., 0.8 M and 1.2 M sucrose layers).

-

Centrifuge at high speed (e.g., 50,000 x g for 60 minutes at 4°C).

-

Collect the synaptosomes from the interface between the 0.8 M and 1.2 M sucrose layers.[11]

-

-

Final Preparation:

-

Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer) to a desired protein concentration.

-

-

Assay Setup:

-

In microcentrifuge tubes or a 96-well plate, pre-incubate the synaptosomal preparation with varying concentrations of desmethyldapoxetine or a reference compound for a short period (e.g., 10-15 minutes) at 37°C.

-

-

Initiation of Uptake:

-

Initiate the uptake reaction by adding a low concentration of [3H]5-HT (e.g., 10-20 nM).

-

-

Termination of Uptake:

-

After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through a glass fiber filter mat using a cell harvester.

-

Immediately wash the filters with ice-cold buffer to remove extracellular [3H]5-HT.

-

-

Detection and Analysis:

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Determine non-specific uptake in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).

-

Calculate specific uptake by subtracting non-specific uptake from total uptake.

-

Plot the percentage of inhibition of specific uptake against the log concentration of desmethyldapoxetine and fit the data to determine the IC50 value.

-

Electrophysiological Recordings

Electrophysiology, particularly the patch-clamp technique, allows for the direct measurement of the electrical properties of individual neurons. By recording changes in membrane potential or ionic currents, researchers can assess how a compound like an SSRI affects neuronal excitability and synaptic transmission. The inhibition of serotonin reuptake by desmethyldapoxetine would be expected to alter the effects of endogenously released or exogenously applied serotonin on postsynaptic neurons, which can be detected as changes in postsynaptic currents or potentials.

-

Slice Preparation:

-

Prepare acute brain slices (e.g., from the hippocampus or dorsal raphe nucleus) from a rodent.

-

Maintain the slices in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.

-

-

Recording Setup:

-

Transfer a brain slice to a recording chamber on the stage of an upright microscope and continuously perfuse with aCSF.

-

Use a glass micropipette filled with an internal solution to form a high-resistance seal (a "giga-seal") with the membrane of a target neuron.

-

-

Whole-Cell Configuration:

-

Apply gentle suction to rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of synaptic currents.

-

-

Experimental Protocol:

-

Record baseline synaptic activity (e.g., spontaneous or evoked inhibitory or excitatory postsynaptic currents - IPSCs or EPSCs).

-

Bath-apply desmethyldapoxetine at a known concentration.

-

Continue to record synaptic activity to observe any changes in the frequency, amplitude, or kinetics of synaptic events.

-

To specifically test the effect on serotonin-mediated transmission, electrically stimulate afferent fibers to evoke serotonin release or locally apply serotonin and measure the resulting postsynaptic response before and after the application of desmethyldapoxetine.

-

-

Data Analysis:

-

Analyze the recorded currents or potentials to quantify changes in synaptic strength and neuronal excitability induced by desmethyldapoxetine.

-

Part 4: Data Presentation and Interpretation

Summary of Binding Affinity and Reuptake Inhibition Data

The following table summarizes the key quantitative data for dapoxetine's interaction with the serotonin transporter. As previously noted, while specific values for desmethyldapoxetine are not available, it is considered to be equipotent.

| Compound | Assay | Target | Value | Reference |

| Dapoxetine | [3H]Citalopram Binding | Human SERT | Ki = 9.5 (units not specified) | [6] |

| Dapoxetine | [3H]5-HT Uptake | Human SERT | IC50 = 1.12 nM | [4][6] |

| Desmethyldapoxetine | - | Human SERT | Potency similar to dapoxetine | [2] |

Visualizing the Mechanism of Action and Experimental Workflows

Caption: Desmethyldapoxetine blocks serotonin reuptake by SERT.

Caption: Workflows for binding and uptake assays.

Part 5: Conclusion and Future Directions

Desmethyldapoxetine, the active metabolite of dapoxetine, functions as a potent inhibitor of the serotonin transporter. Its mechanism of action is centered on the competitive blockade of the orthosteric serotonin binding site on SERT, leading to an increase in synaptic serotonin levels. While quantitative data for desmethyldapoxetine's binding affinity and reuptake inhibition are not precisely defined in the literature, it is established to be equipotent with its parent compound, dapoxetine, which exhibits high-affinity binding and potent inhibition of serotonin reuptake.

Future research should focus on several key areas to provide a more complete understanding of desmethyldapoxetine's pharmacology:

-

Quantitative Characterization: Determining the specific Ki and IC50 values for desmethyldapoxetine at the human serotonin transporter is a critical next step.

-

Allosteric Modulation: Investigating whether desmethyldapoxetine or dapoxetine exhibits any allosteric modulatory effects on SERT could reveal a more complex mechanism of action.

-

In Vivo Studies: Further in vivo studies, such as microdialysis, could directly measure the effects of desmethyldapoxetine on extracellular serotonin levels in relevant brain regions.

-

Structural Biology: Co-crystallization of desmethyldapoxetine with the human serotonin transporter would provide invaluable insights into the precise molecular interactions at the binding site.

By pursuing these avenues of research, a more comprehensive and detailed understanding of the mechanism of action of desmethyldapoxetine can be achieved, which will be invaluable for the development of future therapeutics targeting the serotonin transporter.

References

- Gengo, P. J., Giuliano, F., McKenna, K. E., et al. (2005). Monoaminergic transporter binding and inhibition profile of dapoxetine, a medication for the treatment of premature ejaculation. The Journal of Urology, 173(4), Supplement, 239.

-

McMahon, C. G., Althof, S. E., Kaufman, J. M., et al. (2011). Dapoxetine and the treatment of premature ejaculation. Therapeutics and Clinical Risk Management, 7, 297–310. Retrieved from [Link]

-

Wikipedia. (2024, July 17). Dapoxetine. In Wikipedia. Retrieved from [Link]

-

Seyer, P. (2013, August 7). A good protocol for extracting mouse brain synaptosomes? ResearchGate. Retrieved from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Dapoxetine Hydrochloride? Patsnap Synapse. Retrieved from [Link]

-

Rothman, R. B., Baumann, M. H., Dersch, C. M., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 813-824. Retrieved from [Link]

-

Jones, S. R., Garris, P. A., & Wightman, R. M. (2009). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. Retrieved from [Link]

- Dresser, M. J., Lindert, K., Lin, D., et al. (2004). Pharmacokinetics of single and multiple escalating doses of dapoxetine in healthy volunteers. Clinical Pharmacology & Therapeutics, 75(2), P83.

-

McMahon, C. G. (2007). Dapoxetine: a new option in the medical management of premature ejaculation. Therapeutic Advances in Urology, 1(1), 25-36. Retrieved from [Link]

- Dunkley, P. R., Jarvie, P. E., & Robinson, P. J. (2008). Synaptosome Preparations: Which Procedure Should I Use? In The Synapse (pp. 1-20). Springer, New York, NY.

-

Bidelak, E., & Pleskach, K. (2010). [3H]citalopram binding to serotonin transporter sites in minnow brains. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 152(3), 336-342. Retrieved from [Link]

- Ni, W., & Miledi, R. (2004). K I values (lM) and binding-to-uptake ratios for various compounds at SERT and VMAT2. Proceedings of the National Academy of Sciences, 101(23), 8752-8757.

- Ogata, K., & Narahashi, T. (1989). Whole cell patch clamp electrophysiology in human neuronal cells. Journal of Neuroscience Methods, 30(1), 1-8.

-

ResearchGate. (n.d.). Inhibitory potency (IC50) of SSRIs for different nAChR subtypes. Retrieved from [Link]

-

Farmacología, F. (n.d.). K I values for displacement of -CIT from wild-type SERT. ResearchGate. Retrieved from [Link]

-

Vizi, E. S., Zsilla, G., & Kiss, J. P. (2009). Inhibitory effect of antidepressants on the NMDA-evoked [3H]noradrenaline release from rat hippocampal slices. Neurochemistry International, 55(5), 299-304. Retrieved from [Link]

- Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258.

- Galli, A., DeFelice, L. J., & Blakely, R. D. (1998). Patch-clamp and amperometric recordings from norepinephrine transporters: Channel activity and voltage-dependent uptake. Proceedings of the National Academy of Sciences, 95(22), 13260-13265.

-

Plenge, P., & Mellerup, E. T. (1984). [3H]citalopram binding to brain and platelet membranes of human and rat. Journal of Neurochemistry, 43(1), 237-241. Retrieved from [Link]

- Sharma, H., et al. (2022). Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. Molecules, 27(15), 4983.

-

Scientifica. (2020, March 10). Patch clamp techniques for investigating neuronal electrophysiology. Retrieved from [Link]

- Bidelak, E., & Pleskach, K. (2010). [3H] citalopram binding to serotonin transporter sites in minnow brains. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 152(3), 336-342.

- Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter.

-

Silar, P., et al. (2019). Dose response curves for serotonin concentration and reuptake changes. ResearchGate. Retrieved from [Link]

- Qi, G., Radnikow, G., & Feldmeyer, D. (2017). Paired Patch-Clamp Recordings to Characterize Neuronal Microcircuits. Journal of Visualized Experiments, (126), e52358.

-

Charles River Laboratories. (n.d.). Patch-Clamp Electrophysiology Studies. Retrieved from [Link]

- Fan, P. (1994). Effects of Antidepressants on the Inward Current Mediated by 5-HT3 Receptors in Rat Nodose Ganglion Neurones. British Journal of Pharmacology, 111(3), 771-774.

Sources

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of the safety and efficacy of the on-demand use of sertraline, dapoxetine, and daily use of sertraline in the treatment of patients with lifelong premature ejaculation: A prospective randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory effect of antidepressants on the NMDA-evoked [(3)H]noradrenaline release from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic effects of desmethylimipramine treatment on platelet serotonin uptake in depressed patients: a comparison with imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Correlation between serum tryptophan metabolism and treatment efficacy of dapoxetine in patients with premature ejaculation: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (S)-N-Demethyl Dapoxetine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (S)-N-Demethyl Dapoxetine, a primary metabolite of Dapoxetine.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the unequivocal identification and characterization of this compound. The methodologies and interpretations presented herein are grounded in established analytical principles to ensure scientific integrity and practical applicability.

Introduction

This compound is a key metabolite formed through the N-demethylation of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[2][3] As a significant impurity and metabolite, its unambiguous identification is crucial for quality control in the synthesis of Dapoxetine and for understanding its pharmacokinetic profile.[4] This guide provides the foundational spectroscopic data necessary for these analytical endeavors.

The molecular structure of this compound is presented below. The spectroscopic data that follows is a direct consequence of the arrangement of atoms and functional groups within this molecule.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecule [M+H]⁺.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₂₀H₂₁NO | Inferred |

| Molecular Weight | 291.39 g/mol | Calculated |

| Monoisotopic Mass | 291.1623 Da | Calculated |

| Predicted [M+H]⁺ | 292.1696 m/z | Calculated |

Note: The hydrochloride salt, (S)-N-Methyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine hydrochloride, has a molecular formula of C₂₀H₂₂ClNO and a molecular weight of 327.85 g/mol .

Fragmentation Pattern

Tandem mass spectrometry (MS/MS) provides valuable structural information through the fragmentation of a selected precursor ion. While specific MS/MS data for this compound is not readily published, a predicted fragmentation pattern can be derived from the known fragmentation of the parent compound, Dapoxetine.[5]

Predicted Fragmentation Pathway

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules. The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known spectra of Dapoxetine and related structures, as well as standard chemical shift increments.[6]

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH₃ | ~2.4 | s | 3H |

| N-H | Variable | br s | 1H |

| CH₂-CH-N | ~2.2-2.4 | m | 2H |

| CH-N | ~3.8-4.0 | t | 1H |

| O-CH₂ | ~4.2-4.4 | t | 2H |

| Phenyl-H | ~7.2-7.4 | m | 5H |

| Naphthyl-H | ~6.9-8.2 | m | 7H |

Note: Spectra are typically recorded in solvents such as CDCl₃ or DMSO-d₆. The chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | ~35 |

| CH₂-CH-N | ~38 |

| CH-N | ~60 |

| O-CH₂ | ~68 |

| Phenyl-C (quaternary) | ~140 |

| Phenyl-CH | ~126-129 |

| Naphthyl-C (quaternary) | ~120-155 |

| Naphthyl-CH | ~105-128 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its amine, aromatic, and ether functionalities.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300-3500 | Medium |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | 2850-3000 | Medium |

| C=C Stretch (aromatic) | 1450-1600 | Medium to Strong |

| C-N Stretch (amine) | 1020-1250 | Medium |

| C-O Stretch (ether) | 1000-1300 | Strong |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed.

Mass Spectrometry (LC-MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

-

Chromatographic Separation (Optional but Recommended): Inject the sample onto a C18 HPLC column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometric Analysis:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Range: m/z 100-500 for full scan analysis.

-

MS/MS Analysis: Select the precursor ion (e.g., m/z 292.17) for collision-induced dissociation (CID) and acquire the product ion spectrum.

-

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition:

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Number of Scans: 16-32.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer Frequency: 100 MHz or higher.

-

Number of Scans: 1024 or more due to the lower natural abundance of ¹³C.

-

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

IR Spectroscopy (FT-IR)

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the attenuated total reflectance (ATR) crystal.

-

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

Acquire a background spectrum of the clean ATR crystal before running the sample.

-

Conclusion